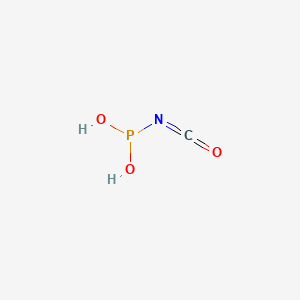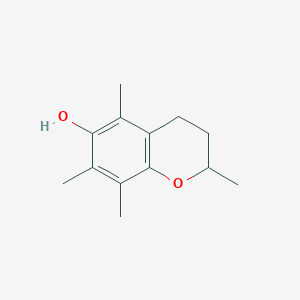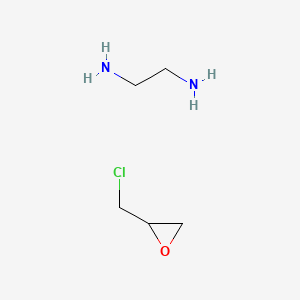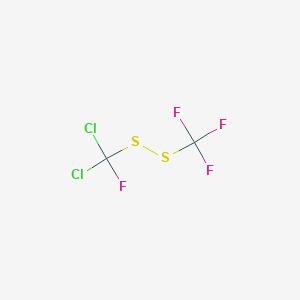![molecular formula C18H16O5 B14706499 Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl- CAS No. 22665-91-4](/img/structure/B14706499.png)
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl- is an organic compound with the molecular formula C12H12O5. This compound is known for its unique structure, which includes two acetyloxy groups attached to a phenyl ring. It is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl- typically involves the acetylation of a phenolic compound. One common method is the reaction of 2,4-dihydroxyacetophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl- involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The phenyl rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 2-(acetyloxy)-1-phenyl-: Similar structure but with only one acetyloxy group.
Ethanone, 2,2-bis(acetyloxy)-1-phenyl-: Contains two acetyloxy groups but in different positions.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains hydroxy and methoxy groups instead of acetyloxy groups.
Uniqueness
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl- is unique due to the presence of two acetyloxy groups in specific positions on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
22665-91-4 |
|---|---|
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
[3-acetyloxy-4-(2-phenylacetyl)phenyl] acetate |
InChI |
InChI=1S/C18H16O5/c1-12(19)22-15-8-9-16(18(11-15)23-13(2)20)17(21)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3 |
Clé InChI |
SFGDIXYFYJWHPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


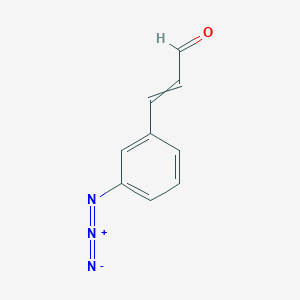
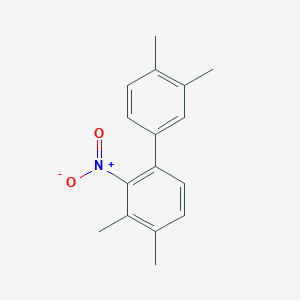
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
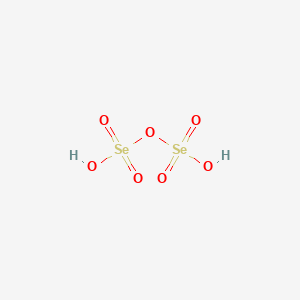
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
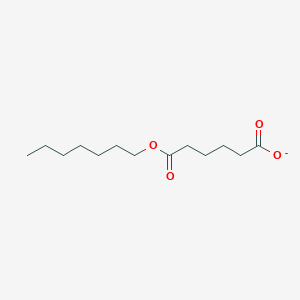
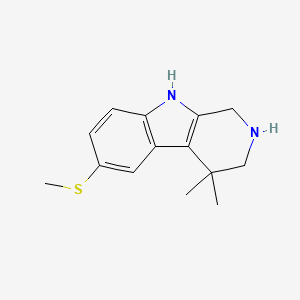
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
